molecular formula C10H9ClN2OS B2449278 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE CAS No. 690692-91-2

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE

Cat. No.: B2449278
CAS No.: 690692-91-2
M. Wt: 240.71
InChI Key: ITWPIFDUTSFMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE is a chemical compound with the molecular formula C11H9Cl2NOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE typically involves the reaction of 4-chlorophenol with thiazole derivatives under specific conditions. One common method includes the etherification of 4-chlorophenol with a thiazole derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of copper complexes as catalysts can significantly reduce the reaction temperature and increase the yield. This method involves the reaction of p-chlorophenol with thiazole derivatives in the presence of a copper complex at around 100°C .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but belongs to the oxadiazole family.

    2-Chloro-4-(4-chlorophenoxy)-hypnone: Another related compound used in agricultural fungicides.

Uniqueness

4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPIFDUTSFMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.